molecular formula C5H6ClF2NO2S B12655436 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- CAS No. 79338-54-8

1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)-

Katalognummer: B12655436
CAS-Nummer: 79338-54-8
Molekulargewicht: 217.62 g/mol
InChI-Schlüssel: VJZUZDUNMYBEKF-TWXZUWJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is a synthetic compound with the molecular formula C5H6ClF2NO2S It is characterized by the presence of a cysteine moiety linked to a 2-chloro-1,2-difluoroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- typically involves the reaction of cysteine with 2-chloro-1,2-difluoroethene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. Quality control measures are implemented to monitor the purity and composition of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (Z)-: A stereoisomer with different spatial arrangement of atoms.

    1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, ®-: Another stereoisomer with a different chiral center configuration.

Uniqueness

1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules

Eigenschaften

CAS-Nummer

79338-54-8

Molekularformel

C5H6ClF2NO2S

Molekulargewicht

217.62 g/mol

IUPAC-Name

(2R)-2-amino-3-[(E)-2-chloro-1,2-difluoroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H6ClF2NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/b4-3-/t2-/m0/s1

InChI-Schlüssel

VJZUZDUNMYBEKF-TWXZUWJZSA-N

Isomerische SMILES

C([C@@H](C(=O)O)N)S/C(=C(\F)/Cl)/F

Kanonische SMILES

C(C(C(=O)O)N)SC(=C(F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.